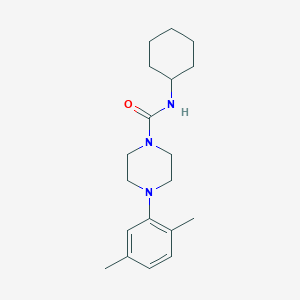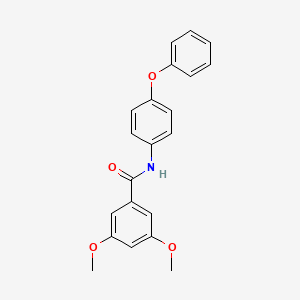![molecular formula C14H12ClNO3 B5728267 N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)
N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action for N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide involves its interaction with the GABA receptor. Specifically, it acts as a positive allosteric modulator, meaning that it enhances the activity of the receptor in the presence of GABA. This results in increased inhibition of neuronal activity, leading to the observed effects on anxiety, sleep, and muscle relaxation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide include its modulation of the GABA receptor, leading to increased inhibition of neuronal activity. This results in a range of effects on the body, including reduced anxiety, improved sleep, and muscle relaxation. Additionally, this compound has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide in lab experiments include its specific modulation of the GABA receptor, making it a useful tool for studying the role of this receptor in various physiological processes. Additionally, this compound has been shown to have potential therapeutic applications, making it a promising candidate for drug development. However, the limitations of using this compound include its potential toxicity and limited availability, which may restrict its use in certain experiments.
Orientations Futures
For the study of N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide include further investigation of its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the GABA receptor. Finally, the development of new synthetic methods for this compound may increase its availability and facilitate further research.
Méthodes De Synthèse
The synthesis method for N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide involves the reaction of 5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as triethylamine. The resulting compound is purified through recrystallization and characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have modulatory effects on the GABA receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. Additionally, this compound has been studied for its potential as a treatment for epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
N-[5-chloro-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-7(17)16-12-10-6-9(15)4-5-11(10)19-14(12)13(18)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDWQFAXUSAUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)
![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)



![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)



![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)
